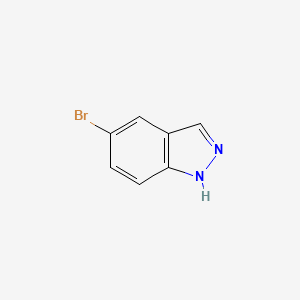
5-bromo-1H-indazole
概要
説明
5-Bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. The presence of a bromine atom at the 5-position of the indazole ring enhances its reactivity and potential for further functionalization .
作用機序
5-ブロモ-1H-インダゾールの作用機序は、特定の分子標的との相互作用に関係しています。例えば、特定の酵素の活性部位に結合することで、酵素阻害剤として作用することができます。5位の臭素原子は、結合親和性と特異性を高めます。 この化合物は、細胞受容体とも相互作用することができ、細胞の成長、分化、およびアポトーシスに関与する様々なシグナル伝達経路を調節することができます .
6. 類似の化合物との比較
類似の化合物
- 5-ブロモインダゾール
- 5-ブロモ-1H-インダゾール-3-カルボン酸
- 5-ブロモ-2-オキシンドール
- 5-ブロモインドール-3-アセトニトリル
- 5-ブロモインドリン
- 5-ブロモインドール-3-カルバルデヒド
独自性
5-ブロモ-1H-インダゾールは、5位の臭素原子の存在により、その反応性とさらに官能基化の可能性を大幅に高めているため、ユニークです。 これは、様々な生物活性を持つより複雑な分子を合成するための貴重な構成単位となっています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1H-indazole. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures .
Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. This method can be expanded to derivatives of benzonitrile with substitutions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For example, a copper(II) acetate-catalyzed reaction can be used to form the N-N bond in the presence of oxygen as the terminal oxidant. This method provides good to excellent yields with minimal byproducts .
化学反応の分析
反応の種類
5-ブロモ-1H-インダゾールは、次のような様々な化学反応を起こします。
置換反応: 臭素原子は、求核置換反応によって他の官能基に置換することができます。
酸化と還元: この化合物は、酸化と還元反応を起こして、異なる誘導体を形成することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、アジ化ナトリウム、シアン化カリウム、およびアミンなどがあります。これらの反応は、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの極性溶媒中で通常行われます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸化反応に使用することができます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます.
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アジ化ナトリウムを用いた求核置換では、5-アジド-1H-インダゾールを生成することができ、過マンガン酸カリウムを用いた酸化では、5-ブロモ-1H-インダゾール-3-カルボン酸を生成することができます .
科学的研究の応用
5-ブロモ-1H-インダゾールは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な複素環式化合物を合成するための構成単位として使用されます。
生物学: この化合物は、抗菌性、抗がん性、および抗炎症性など、生体活性分子の可能性について研究されています。
医学: 特に特定の酵素や受容体の阻害剤として、薬物開発における潜在的な用途について調査されています。
類似化合物との比較
Similar Compounds
- 5-Bromoindazole
- 5-Bromo-1H-indazole-3-carboxylic acid
- 5-Bromo-2-oxindole
- 5-Bromoindole-3-acetonitrile
- 5-Bromoindoline
- 5-Bromoindole-3-carboxaldehyde
Uniqueness
This compound is unique due to the presence of the bromine atom at the 5-position, which significantly enhances its reactivity and potential for further functionalization. This makes it a valuable building block in the synthesis of more complex molecules with diverse biological activities .
特性
IUPAC Name |
5-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHMYNPQCLUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354020 | |
| Record name | 5-bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53857-57-1 | |
| Record name | 5-bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of intermolecular interactions are observed in the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate?
A1: The crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate exhibits several types of intermolecular interactions, including π–π stacking, C—H⋯O hydrogen bonding, C—H⋯Br interactions, and N—H⋯N hydrogen bonding []. These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
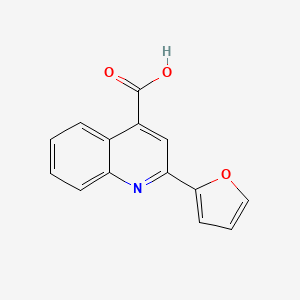
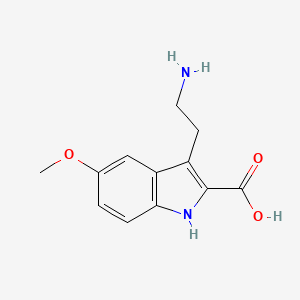
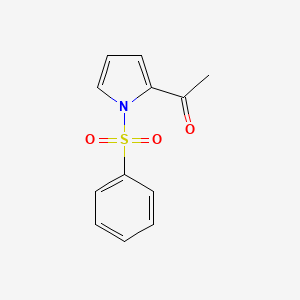
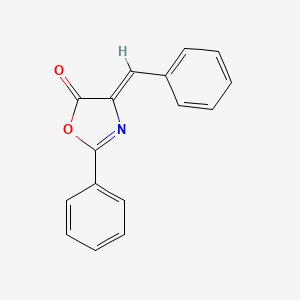
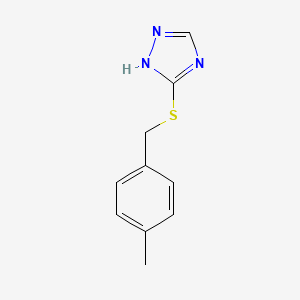

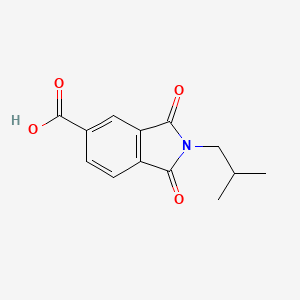
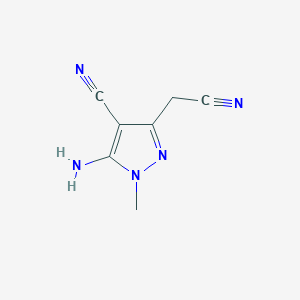

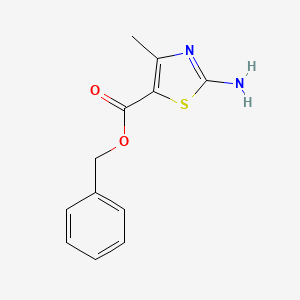
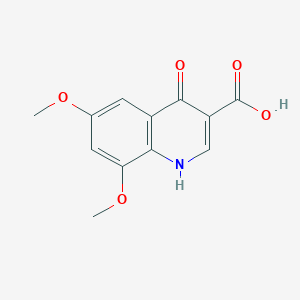
![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
